molecular formula C14H21NO B107218 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 16489-90-0

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B107218
CAS RN: 16489-90-0
M. Wt: 219.32 g/mol
InChI Key: YLDDCEXDGNXCIO-UHFFFAOYSA-N
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Description

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, also known as ethoxyquin (EQ), is a compound widely used as an antioxidant in animal feed to protect against lipid peroxidation. It is not permitted in food for human consumption, with the exception of certain spices, but can be present in products derived from animals such as farmed fish, poultry, and eggs. Despite its widespread use and initial safety claims by the manufacturer, concerns regarding its potential harmful effects have prompted further research into its toxicity and the search for new antioxidants based on the EQ structure .

Synthesis Analysis

The synthesis of 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives has not been explicitly detailed in the provided papers. However, the studies do imply that these compounds can be manipulated through various chemical reactions, such as oxidation, to produce radical intermediates and other products that may be useful in understanding the compound's behavior as an antioxidant .

Molecular Structure Analysis

The molecular structure of 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is characterized by a quinoline backbone with ethoxy and methyl substituents. The presence of these substituents influences the compound's reactivity and stability. For instance, the hyperfine splittings in the EPR spectra of the radical intermediates indicate extensive delocalization with significant spin density at the C(8) position, which is a structural feature of interest .

Chemical Reactions Analysis

Chemical reactions involving 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline include reversible photochemical reactions and oxidation processes. Photolysis studies have shown that upon excitation at specific wavelengths, transient species are generated with distinct spectral and kinetic parameters, which are largely unaffected by medium polarity or the presence of oxygen. These findings suggest a mechanism involving the opening of the heterocycle N-C bond upon photoexcitation . Additionally, the oxidation of the compound leads to the formation of radical intermediates and nitroxides, with the reaction rates influenced by the presence of substituents such as the 8-methyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, such as its absorption spectra, rate constants for decay of transient species, and reactivity with oxygen, have been studied in various solvents. These properties are crucial for understanding the compound's behavior under different conditions and its efficacy as an antioxidant. The rate constants for the decay of radical intermediates and their reactions with oxygen provide insight into the stability and potential pathways for the degradation of the compound . The absorption spectra and the rate constants of the decay of transient species from photolysis experiments contribute to the understanding of the compound's photochemical stability .

Scientific Research Applications

Crystal Structure Analysis

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been investigated for its crystal structure, revealing a conformation that differs markedly from similar compounds. This analysis contributes to the understanding of the structural properties of such derivatives (Rybakov et al., 2004).

Antioxidant Mechanisms

Research has explored the reaction of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with alkylperoxyls, shedding light on its antioxidant mechanisms. This includes the formation of various compounds through reactions with alkyl radicals and the evaluation of these compounds' antioxidant properties (Taimr, 1994).

Antidegradant Properties

The compound's role as an antidegradant in an oxygen-free atmosphere was studied, including its interactions with alkyl radicals and its effectiveness at low oxygen concentrations. This research contributes to the understanding of its high antifatigue activity in various environments (Taimr et al., 1993).

Chromatographic Analysis

Its behavior under thin-layer and high-performance liquid chromatography has been analyzed, focusing on the stability of the compound and its transformation products during such analyses (Taimr & Prusíková, 1991).

Metabolism in Animals

Studies on the metabolism of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in animals, particularly in rats, have identified various metabolic reactions and their products. This research is crucial for understanding the biological fate of this compound when used in animal feed (Skaare & Solheim, 1979).

Use in Animal Feed

The compound's application in animal feed as an antioxidant to protect against lipid peroxidation has been extensively reviewed. This includes its passage from feed to animal products and potential exposure to humans, highlighting its importance in the food industry (Blaszczyk et al., 2013).

Future Directions

The development of novel analogues of ethoxyquin, such as EQ-6, suggests potential future directions in the study of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and related compounds .

properties

IUPAC Name

6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-8,10,15H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDDCEXDGNXCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(CC2C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042365
Record name 6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

16489-90-0
Record name Dihydroethoxyquin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16489-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016489900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-ETHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6ZL4JO667
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Błaszczyk, A Augustyniak… - International journal of …, 2013 - hindawi.com
Ethoxyquin (EQ, 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is widely used in animal feed in order to protect it against lipid peroxidation. EQ cannot be used in any food for human …
Number of citations: 140 www.hindawi.com
M Stoeckelhuber, M Scherer, F Bracher, O Peschel… - Archives of …, 2020 - Springer
Ethoxyquin (EQ) is commonly used as an antioxidant in animal feeds. Although EQ is not permitted for usage in food products for humans within the EU, residues of EQ and its …
Number of citations: 6 link.springer.com
MI Slozhenkina, EA Struk, KC Ostrenko… - … Series: Earth and …, 2020 - iopscience.iop.org
The aim of the study was to obtain physiological, biochemical and zootechnical data confirming the effective use of the antioxidant dihydroethoxychine to increase productivity in laying …
Number of citations: 7 iopscience.iop.org
KS Ostrenko, VP Galochkina - Journal of Livestock Science …, 2021 - livestockscience.in
The main purpose of the study was to study the effectiveness of water-soluble antioxidants on the physiological and zootechni cal indicators of egg incubation and offspring hatchability. …
Number of citations: 3 livestockscience.in
VB Ivanov, EY Khavina - Journal of Photochemistry and Photobiology A …, 2009 - Elsevier
Triarylcarbinols, the recombination products of ketyl and aminyl radicals identified by visible absorption spectra as relevant triarylmethane dyes, are formed during irradiation of poly(…
Number of citations: 4 www.sciencedirect.com
ВФ Сопин, ТА Енейкина, РФ Гатина, АА Староверов… - 2006 - elibrary.ru
Изобретение относится к области производства порохов для патронов к стрелковому (гладкоствольному и нарезному) оружию. В качестве флегматизатора пороха для …
Number of citations: 0 elibrary.ru
ИА Егоров, СЮ Гулюшин, ВО Ковалев, ТН Ленкова… - 2008 - elibrary.ru
Изобретение относится к области сельского хозяйства, в частности к кормопроизводству. Способ стабилизации полнорационных комбикормов включает добавление …
Number of citations: 1 elibrary.ru
ЮА Иванов, АЮ Фролов, ВВ Осинин… - 2008 - elibrary.ru
6-ЭТОКСИ-1,2,2,4-ТЕТРАМЕТИЛ-1,2-ДИГИДРОХИНОЛИН В КАЧЕСТВЕ КОМПОНЕНТА, ПОВЫШАЮЩЕГО СТОЙКОСТЬ УГЛЕВОДОРОДНЫХ ТОПЛИВ К ДЕТОНАЦИИ …
Number of citations: 0 elibrary.ru
ЮА Иванов, АЮ Фролов, ВВ Осинин… - 2005 - elibrary.ru
Изобретение относится к азотосодержащим гетероциклическим соединениям из класса гидрированных хинолинов, а именно 6-этокси-2, 2, 4-триметил-1, 2, 3, 4-…
Number of citations: 0 elibrary.ru
A Yuliandari - 2017 - etheses.uin-malang.ac.id
INDONESIA: Benalu mangga (Dendrophthoe pentandra) merupakan tanaman semiparasit terhadap inangnya yang berpotensi sebagai tumbuhan obat, sehingga diperlukan metabolite …
Number of citations: 7 etheses.uin-malang.ac.id

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